molecular formula C20H28O7 B1262600 8alpha-O-(4-hydroxy-2-methylenebutanoyloxy)-11beta,13-dihydrosonchucarpolide

8alpha-O-(4-hydroxy-2-methylenebutanoyloxy)-11beta,13-dihydrosonchucarpolide

Cat. No. B1262600
M. Wt: 380.4 g/mol
InChI Key: OWTWBLYOTMJQME-VCQVTGHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8alpha-O-(4-hydroxy-2-methylenebutanoyloxy)-11beta,13-dihydrosonchucarpolide, also known as 8alpha-O-(4-hydroxy-2-methylenebutanoyloxy)-11beta,13-dihydrosonchucarpolide, is a useful research compound. Its molecular formula is C20H28O7 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8alpha-O-(4-hydroxy-2-methylenebutanoyloxy)-11beta,13-dihydrosonchucarpolide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8alpha-O-(4-hydroxy-2-methylenebutanoyloxy)-11beta,13-dihydrosonchucarpolide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8alpha-O-(4-hydroxy-2-methylenebutanoyloxy)-11beta,13-dihydrosonchucarpolide

Molecular Formula

C20H28O7

Molecular Weight

380.4 g/mol

IUPAC Name

[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate

InChI

InChI=1S/C20H28O7/c1-10(6-7-21)18(24)26-13-8-20(3)14(23)5-4-12(9-22)16(20)17-15(13)11(2)19(25)27-17/h9,11-17,21,23H,1,4-8H2,2-3H3/t11-,12-,13-,14+,15+,16?,17-,20-/m0/s1

InChI Key

OWTWBLYOTMJQME-VCQVTGHNSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@]3([C@@H](CC[C@H](C3[C@H]2OC1=O)C=O)O)C)OC(=O)C(=C)CCO

Canonical SMILES

CC1C2C(CC3(C(CCC(C3C2OC1=O)C=O)O)C)OC(=O)C(=C)CCO

synonyms

8-HMDH cpd
8alpha-O-(4-hydroxy-2-methylenebutanoyloxy)-11beta,13-dihydrosonchucarpolide

Origin of Product

United States

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